{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)
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Overview
Description
{Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane): is a complex organic compound characterized by its unique structure, which includes ethyne (acetylene) linkages and biphenyl groups capped with trimethylsilane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) typically involves the Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, such as argon, using a palladium catalyst and a copper co-catalyst. The reaction conditions often include anhydrous solvents like dichloromethane and the use of bases such as triethylamine .
Industrial Production Methods: This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyne linkages, leading to the formation of diketones.
Reduction: Reduction reactions can target the ethyne linkages, converting them into alkanes or alkenes.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the creation of materials with specific electronic properties .
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives could be explored for use in drug delivery systems or as imaging agents due to their potential biocompatibility and functionalization capabilities .
Industry: In the industrial sector, the compound is of interest for the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable, conjugated systems makes it a valuable component in the design of optoelectronic devices .
Mechanism of Action
The mechanism by which {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) exerts its effects is primarily through its electronic structure. The ethyne linkages and biphenyl groups create a conjugated system that allows for efficient electron transport. This makes the compound suitable for use in electronic devices where charge mobility is crucial .
Comparison with Similar Compounds
- 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide
- 4,4’- (Thiophene-2,5-diylbis (ethyne-2,1-diyl))bis (1-methyl-1-pyridinium) Iodide
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Lead Iodide
Uniqueness: What sets {Ethyne-1,2-diylbis[([1,1’-biphenyl]-4’,4-diyl)]}bis(trimethylsilane) apart from similar compounds is its combination of ethyne linkages and biphenyl groups, which provide a unique balance of rigidity and flexibility. This structural feature enhances its electronic properties, making it particularly suitable for applications in organic electronics .
Properties
CAS No. |
647851-32-9 |
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Molecular Formula |
C32H34Si2 |
Molecular Weight |
474.8 g/mol |
IUPAC Name |
trimethyl-[4-[4-[2-[4-(4-trimethylsilylphenyl)phenyl]ethynyl]phenyl]phenyl]silane |
InChI |
InChI=1S/C32H34Si2/c1-33(2,3)31-21-17-29(18-22-31)27-13-9-25(10-14-27)7-8-26-11-15-28(16-12-26)30-19-23-32(24-20-30)34(4,5)6/h9-24H,1-6H3 |
InChI Key |
GHQMIMUPQNQBOI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=C(C=C4)[Si](C)(C)C |
Origin of Product |
United States |
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